![molecular formula C9H5BrN2 B1292540 6-Bromo-1H-indole-4-carbonitrile CAS No. 374633-26-8](/img/structure/B1292540.png)
6-Bromo-1H-indole-4-carbonitrile
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, including those related to 6-Bromo-1H-indole-4-carbonitrile, have been studied for their antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . These findings suggest that 6-Bromo-1H-indole-4-carbonitrile could potentially be modified to enhance its antiviral capabilities.
Anti-HIV Research
Indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activities through molecular docking studies . This indicates that 6-Bromo-1H-indole-4-carbonitrile could serve as a scaffold for developing new compounds with potential anti-HIV properties.
Anticancer Applications
The structure of 6-Bromo-1H-indole-4-carbonitrile may be utilized in cancer research due to the indole core’s relevance in drug discovery. Indole derivatives are often explored for their cytotoxic effects on various cancer cell lines, making them valuable in the development of anticancer drugs.
Anti-inflammatory Drug Development
Indole derivatives have been recognized for their anti-inflammatory effects. The bromo and carbonitrile groups on the indole scaffold can be modified to enhance these properties, leading to the development of new anti-inflammatory drugs.
Analytical Chemistry
Multicomponent Reactions
Indoles are key components in multicomponent reactions, which are used to synthesize various heterocyclic compounds. The reactivity of 6-Bromo-1H-indole-4-carbonitrile can be exploited in such reactions to create complex molecules with potential pharmaceutical applications .
Safety and Hazards
- Safety Data Sheet : Link to MSDS
properties
IUPAC Name |
6-bromo-1H-indole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGACZDHTHZGXJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646436 |
Source
|
Record name | 6-Bromo-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-indole-4-carbonitrile | |
CAS RN |
374633-26-8 |
Source
|
Record name | 6-Bromo-1H-indole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374633-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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